N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC14823023
Molecular Formula: C21H20N4O3
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N4O3 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)indol-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H20N4O3/c1-28-12-11-24-10-9-15-18(7-4-8-19(15)24)23-20(26)13-25-14-22-17-6-3-2-5-16(17)21(25)27/h2-10,14H,11-13H2,1H3,(H,23,26) |
| Standard InChI Key | GOJOJRPYRWLLQB-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Introduction
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound belonging to the class of indole derivatives. It features an indole moiety linked to a quinazolinone fragment through an acetamide functional group. This compound has garnered significant attention in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications.
Synthesis and Chemical Reactivity
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. These synthetic routes allow for the generation of the target compound with high specificity and yield. The compound can undergo various chemical reactions, including modifications to enhance its biological activity or synthesize analogs for further study.
Biological Activities and Mechanism of Action
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibits several notable biological activities. Research indicates that this compound binds to specific proteins and enzymes, modulating their activity. This can lead to effects such as inhibition of cell growth or induction of apoptosis. Further studies are needed to elucidate the precise molecular pathways affected by this compound.
Potential Applications
The compound has potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with multiple biological targets, potentially leading to diverse therapeutic effects. Research into this compound could yield significant advancements in drug development.
Comparison with Related Compounds
Other compounds in the indole and quinazoline derivative classes, such as N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also show promise in medicinal chemistry. These compounds are frequently studied for their anti-cancer, anti-inflammatory, and antimicrobial properties .
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide | Indole and quinazoline moieties | Potential therapeutic applications in pharmacology |
| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide | Indole and quinazoline with propanamide group | Potential for anti-cancer and anti-inflammatory effects |
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